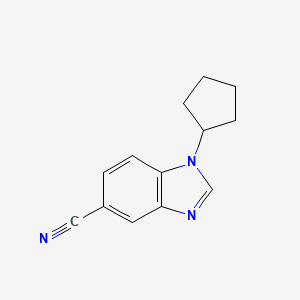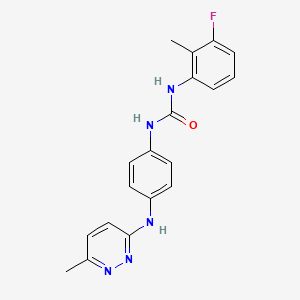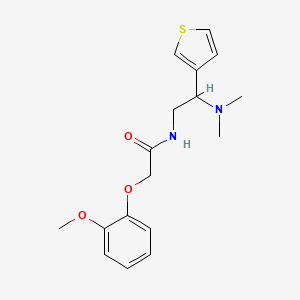![molecular formula C8H6Br2F3NO B2493351 2-Bromo-1-[2-(trifluoromethyl)pyridin-4-yl]ethan-1-one hydrobromide CAS No. 1803562-53-9](/img/structure/B2493351.png)
2-Bromo-1-[2-(trifluoromethyl)pyridin-4-yl]ethan-1-one hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related brominated compounds often involves the reaction of halides with organic substrates in the presence of a catalyst or under specific conditions to introduce the bromo-functional group into the molecule. For example, 2-Bromo-[1-14C]ethanamine hydrobromide was synthesized through the reaction of ethan-1-01-2-amine hydrochloride with HBr, showing a method of bromination that could be analogous to the synthesis of our compound of interest (P. Bach & J. Bridges, 1982). Similarly, the bromination of bis(pyridin-2-yl) diselenide in methylene chloride recrystallization from methanol indicates the bromination process and could shed light on possible synthetic pathways for 2-Bromo-1-[2-(trifluoromethyl)pyridin-4-yl]ethan-1-one hydrobromide (Z. Matsulevich et al., 2019).
Molecular Structure Analysis
The molecular structure of brominated compounds is characterized by the presence of bromine, a heavy halogen, which significantly influences the electronic distribution within the molecule. The crystal structure and molecular geometry can be studied through techniques like X-ray crystallography, as seen in the analysis of 1H-pyridine-2-selenenyl dibromide, which reveals the geometry around the bromine atoms and their influence on the molecular conformation (Z. Matsulevich et al., 2019).
Chemical Reactions and Properties
Brominated organic compounds participate in various chemical reactions, such as nucleophilic substitution or electrophilic addition, due to the reactivity of the bromo group. For instance, the synthesis of N-polyfluoroalkylated heterocycles showcases the reactivity of brominated intermediates in forming more complex structures (A. Kolomeitsev et al., 1996).
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
The compound 2-Bromo-1-[2-(trifluoromethyl)pyridin-4-yl]ethan-1-one hydrobromide has been explored in various synthetic pathways. For instance, Bach and Bridges (1982) synthesized 2-Bromo-[1-14C]ethanamine hydrobromide (BEA) from [2-14C]ethan-1-01-2-amine hydrochloride, using HBr at elevated temperatures (Bach & Bridges, 1982). Similarly, Jin (2015) reported on the synthesis of 1-(6-Bromo-pyridin-3-yl)-ethanone, using 2,5-dibromo-pyridine as a starting material, indicating its utility in creating brominated pyridine derivatives (Jin, 2015).
Novel Reagents and Catalysis
A study by Kavala et al. (2005) introduced 1,2-Dipyridiniumditribromide-ethane (DPTBE) as a new brominating agent, showcasing its efficiency and recyclability in bromination reactions under solvent-free conditions (Kavala, Naik, & Patel, 2005). This highlights the role of such brominated compounds in facilitating environmentally friendly chemical processes.
Advanced Materials and Polymer Chemistry
The research by Monmoton et al. (2008) synthesized hyperbranched poly[bis(alkylene)pyridinium]s using compounds like 3,5-Bis(bromomethyl)pyridine hydrobromide, derived from commercially available 3,5-lutidine. Their study contributes to the understanding of hyperbranched polyelectrolytes, which have broad applications in material science (Monmoton, Lefebvre, & Fradet, 2008).
Molecular Structure and Drug Synthesis
The work of Power et al. (2015) involved the test purchase, identification, and synthesis of 2-amino-1-(4-bromo-2, 5-dimethoxyphenyl)ethan-1-one (bk-2C-B), a cathinone analogue. This study, while focused on a similar brominated compound, provides insights into the methodologies used for identifying and synthesizing brominated organic molecules (Power et al., 2015).
Wirkmechanismus
Target of Action
It is believed to bind to specific proteins, influencing their activity .
Mode of Action
The compound is thought to act as an electron donor, participating in redox reactions . This interaction with its targets can lead to changes in the biochemical processes within the cell .
Biochemical Pathways
Due to its potential role as an electron donor, it may be involved in various redox reactions within the cell .
Pharmacokinetics
Its physical form as a powder and its solubility in polar solvents suggest that it may have good bioavailability .
Action Environment
The action, efficacy, and stability of 2-Bromo-1-[2-(trifluoromethyl)pyridin-4-yl]ethan-1-one hydrobromide can be influenced by various environmental factors. For instance, its storage temperature is 4 degrees Celsius, suggesting that it may be sensitive to heat . Additionally, its solubility in polar solvents suggests that it may be less effective in non-polar environments .
Eigenschaften
IUPAC Name |
2-bromo-1-[2-(trifluoromethyl)pyridin-4-yl]ethanone;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO.BrH/c9-4-6(14)5-1-2-13-7(3-5)8(10,11)12;/h1-3H,4H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCOABABTPUFMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)CBr)C(F)(F)F.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-N-(3-allyl-6-isopropylbenzo[d]thiazol-2(3H)-ylidene)-2-(2-chlorophenyl)acetamide](/img/structure/B2493275.png)

![2-(4-fluorophenyl)-5-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2493278.png)
![Diethyl 2-({5-[2-(methoxycarbonyl)-3-thienyl]-2-furyl}methylene)malonate](/img/structure/B2493280.png)


![N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2493283.png)
![7-Mercapto-2-methyl-5H-pyrazolo[1,5-d][1,2,4]-triazin-4-one](/img/structure/B2493284.png)
![1,3,7-Trimethyl-5-[(4-methylphenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2493288.png)

![N-(2,5-diaza-2-(2-(2-bromophenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((phenylmethoxy)amino)formamide](/img/structure/B2493290.png)
![4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2493291.png)